Compound Description: BI 1356, also known as linagliptin, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Its mechanism of action involves the enhancement of incretin hormone activity, leading to improved glycemic control. Linagliptin exhibits high potency and selectivity for DPP-4 compared to other DPP-4 inhibitors, along with a prolonged duration of action. [, ]Relevance: BI 1356 shares structural similarities with "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione", particularly in the purine-2,6-dione core, the presence of a substituent at the 8-position, and a nitrogen-containing heterocycle. Both compounds are likely to be members of the xanthine class of compounds.
Compound Description: Sitagliptin is a DPP-4 inhibitor, similar to BI 1356 and vildagliptin, prescribed for type 2 diabetes management. It acts by augmenting incretin hormone activity, which helps regulate blood sugar. [] Relevance: Sitagliptin, belonging to the DPP-4 inhibitor class alongside BI 1356, may share structural features with "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione" due to their common target and potential similarities within the DPP-4 inhibitor category.
Compound Description: Saxagliptin is another member of the DPP-4 inhibitor drug class used in treating type 2 diabetes. It enhances incretin hormone activity to control blood glucose levels. [] Relevance: Saxagliptin, similar to BI 1356, vildagliptin, and sitagliptin, is a DPP-4 inhibitor. It is considered structurally related to "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione" due to their shared therapeutic target and their potential membership in the same broad chemical class.
Compound Description: Alogliptin is a DPP-4 inhibitor used in the management of type 2 diabetes. Like the other DPP-4 inhibitors mentioned, it works by increasing incretin hormone activity for blood sugar regulation. [] Relevance: Alogliptin, belonging to the same DPP-4 inhibitor family as BI 1356, may exhibit structural resemblances to "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione" due to their shared drug class and potential structural motifs within the DPP-4 inhibitor category.
Compound Description: 7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative identified as a potential coronavirus helicase inhibitor. []Relevance: This compound and "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione" are closely related purine-2,6-dione derivatives. Key structural similarities include the purine-2,6-dione core, the alkyl substitution at the 7-position, and a substituent at the 8-position. These shared features suggest potential similarities in their chemical properties and biological activities.
8-Bromo-3-methyl-xanthine
Compound Description: This compound serves as a starting material in the synthesis of linagliptin. [] Relevance: 8-bromo-3-methyl-xanthine represents a key structural fragment of "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione." Both compounds share the core xanthine structure with a methyl group at the 3-position. This structural similarity highlights the use of 8-bromo-3-methyl-xanthine as a foundational building block in the synthesis of the target compound and other related xanthine derivatives.
Compound Description: This series of compounds was synthesized and evaluated for antihistaminic activity. []Relevance: These compounds share significant structural similarities with "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione", including the purine-2,6-dione core, the methyl substitutions at the 1 and 3 positions, and the substituted alkyl chain at the 7-position, often incorporating a piperazine ring. The shared features suggest a potential for similar biological activities, although the target compound's specific properties may differ due to the variations in substituents.
Compound Description: Similar to the previous series, these compounds were also investigated for their antihistaminic properties. [] Relevance: These compounds are closely related to "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione" with a key difference being the point of attachment of the substituted alkyl chain. While the target compound has the chain at the 7-position, this series features it at the 1-position of the purine ring. Despite this difference, the shared purine core, methyl substitutions, and piperazine-containing alkyl chains suggest they might belong to the same broader chemical class and could share some pharmacological properties.
Compound Description: RS-49014 is a specific compound from the series of 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones that exhibited promising antihistaminic activity and was selected for clinical trials. []Relevance: RS-49014 shares a high degree of structural resemblance with "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione". They share the purine-2,6-dione core, the 1,3-dimethyl substitutions, and a 3-(4-substituted-piperazin-1-yl)propyl group at the 7-position. The main difference lies in the specific substituent on the piperazine ring, where RS-49014 has a phenylthiopropyl group, and the target compound has a 2-fluorobenzyl group. This similarity suggests that both compounds likely share a similar mechanism of action and could potentially have overlapping therapeutic applications.
Compound Description: This compound represents a xanthine-based phosphodiesterase type 5 (PDE5) inhibitor, known to exist in different polymorphic forms. []Relevance: Despite belonging to a different therapeutic class (PDE5 inhibitors), this compound bears notable structural resemblance to "7-allyl-8-[4-(2-fluorobenzyl)piperazin-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione". Both share the core xanthine structure, substitutions at the 1, 3, 7, and 8 positions of the xanthine ring, and the presence of a substituted phenyl ring. This structural similarity, despite their different pharmacological targets, highlights the versatility of the xanthine scaffold in medicinal chemistry and drug design.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.